molecular formula C7H17ClN2O B2925891 (2R)-2-Amino-N-propylbutanamide;hydrochloride CAS No. 2305202-70-2

(2R)-2-Amino-N-propylbutanamide;hydrochloride

Cat. No.: B2925891
CAS No.: 2305202-70-2
M. Wt: 180.68
InChI Key: ZRYVBGHMMJBKDJ-FYZOBXCZSA-N
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Description

(2R)-2-Amino-N-propylbutanamide;hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-N-propylbutanamide;hydrochloride typically involves the reaction of (2R)-2-Aminobutanamide with propylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired stereochemistry is maintained. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-N-propylbutanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Scientific Research Applications

(2R)-2-Amino-N-propylbutanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-N-propylbutanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms, leading to changes in cellular function and response.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Aminobutanamide
  • (2R)-2-Amino-N-methylbutanamide
  • (2R)-2-Amino-N-ethylbutanamide

Uniqueness

(2R)-2-Amino-N-propylbutanamide;hydrochloride is unique due to its specific stereochemistry and the presence of the propyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-amino-N-propylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-3-5-9-7(10)6(8)4-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYVBGHMMJBKDJ-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H](CC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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